1-ethyl-4-iodo-1H-pyrazol-5-amine
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Overview
Description
1-Ethyl-4-iodo-1H-pyrazol-5-amine is a chemical compound with the molecular formula C5H8IN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodo-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the iodination of 1-ethyl-1H-pyrazol-5-amine. The reaction typically uses iodine (I2) and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Deiodinated pyrazoles.
Scientific Research Applications
1-Ethyl-4-iodo-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-1H-pyrazole: Similar structure but without the ethyl group, affecting its chemical properties.
1-Methyl-4-iodo-1H-pyrazol-5-amine:
Uniqueness: 1-Ethyl-4-iodo-1H-pyrazol-5-amine is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H8IN3 |
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Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-ethyl-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H8IN3/c1-2-9-5(7)4(6)3-8-9/h3H,2,7H2,1H3 |
InChI Key |
AQLLIQXELSCTGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)I)N |
Origin of Product |
United States |
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